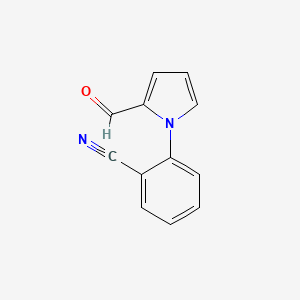![molecular formula C12H12N2O3S B2993210 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid CAS No. 124627-82-3](/img/structure/B2993210.png)
2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid is a notable compound due to its unique structural composition and its wide range of applications in various scientific fields. This compound features a methoxyphenyl group attached to an imidazole ring, which is further connected to a sulfanyl acetic acid moiety. It exhibits diverse chemical properties, making it an important subject for both synthetic chemistry and applied research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid typically involves multi-step organic synthesis. The starting material usually involves the preparation of 1-(4-methoxyphenyl)-1H-imidazole. This can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent thiol-based reactions introduce the sulfanyl group, followed by the formation of the acetic acid moiety through carboxylation reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up through optimized reaction conditions. These may include high-pressure catalytic hydrogenation and specialized reactors to ensure high yields and purity. Typically, industrial synthesis prioritizes efficiency and cost-effectiveness while maintaining stringent quality control measures.
化学反应分析
Types of Reactions it Undergoes
Oxidation: This compound can undergo oxidation reactions, particularly affecting the sulfanyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions primarily target the imidazole ring and are performed under conditions involving reducing agents such as sodium borohydride.
Substitution: The methoxyphenyl group can participate in substitution reactions, especially nucleophilic aromatic substitutions, often utilizing reagents like sodium methoxide.
Common Reagents and Conditions Used
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, alkyl halides.
Major Products Formed
Oxidation of the sulfanyl group generally leads to sulfoxides or sulfones.
Reduction of the imidazole ring can yield dehydrogenated imidazole derivatives.
Substitution reactions at the methoxyphenyl group can introduce various functional groups depending on the reagent used.
科学研究应用
2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid finds applications in several research domains:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: It is studied for its potential interactions with biological molecules and enzymes.
Medicine: Investigated for therapeutic potentials, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the manufacture of specialty chemicals and pharmaceuticals.
作用机制
The biological activity of 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid is largely due to its interaction with specific molecular targets within cells. The imidazole ring can engage in hydrogen bonding and pi-pi interactions with enzyme active sites, thereby modulating their activity. The sulfanyl group adds to the compound's reactivity, potentially forming disulfide bonds with protein residues.
相似化合物的比较
Unique Features
Compared to other similar compounds, 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid stands out due to its dual functional groups (imidazole and sulfanyl) combined with the methoxyphenyl group. This triad imparts distinctive chemical and biological properties not commonly found in simpler analogues.
List of Similar Compounds
2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid
2-{[1-(4-hydroxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid
2-{[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid
Each of these analogues varies slightly in structure, leading to different chemical behaviors and biological activities.
Conclusion
This compound is a compound with a rich chemical profile and significant research potential. Its unique combination of functional groups makes it versatile for various synthetic and applied research applications, making it a valuable compound in scientific exploration.
属性
IUPAC Name |
2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-17-10-4-2-9(3-5-10)14-7-6-13-12(14)18-8-11(15)16/h2-7H,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFGORYEWJIPFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2993129.png)
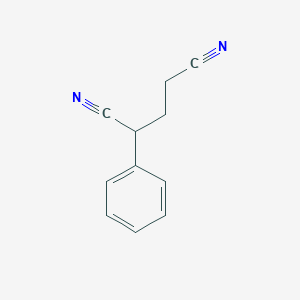

![3-((4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2993133.png)
![(1-(4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl)piperidin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2993136.png)
![Dimethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B2993137.png)
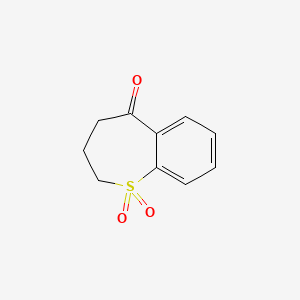
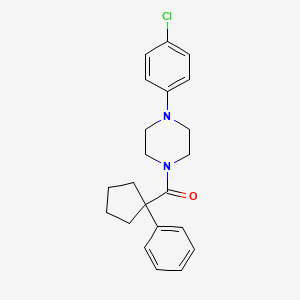
![1-(4-fluorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}cyclopropane-1-carboxamide](/img/structure/B2993141.png)
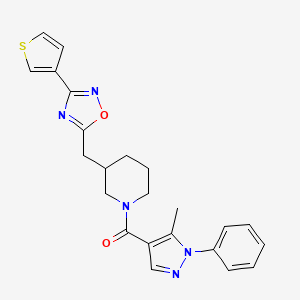
![N-(3-methylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2993143.png)
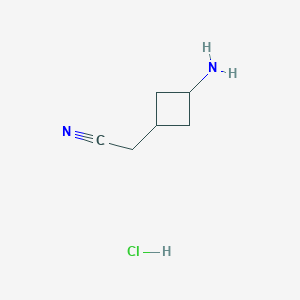
![2,5-dimethoxy-4-methyl-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2993147.png)
